glycodeoxycholic acid

Bile Acid Signaling GPCR Pharmacology Metabolic Disease Research

Glycodeoxycholic acid (GDCA) is the preferred endogenous ligand for TGR5 receptor activation (EC50 = 1180 nM, >3-fold more potent than GCDCA and >8-fold vs. TDCA), making it essential for metabolic disease research, GLP-1 secretion assays, and inflammation studies. With the highest cholesterol-solubilizing capacity among common conjugated bile salts (19:1 molar ratio vs. 30:1 for TDCA), GDCA is the superior choice for physiologically relevant model bile systems, lipid digestion studies, and oral lipid-based drug formulation development. It also provides targeted CYP7A1 feedback inhibition without affecting HMG-CoA reductase, enabling mechanistic clarity in cholesterol homeostasis research. For gut microbiota studies, GDCA serves as a stringent, physiologically relevant antimicrobial challenge agent representative of dihydroxy bile acids. Procure only ≥98% purity to ensure reproducible, publication-grade data.

Molecular Formula C26H43NO5
Molecular Weight 449.6 g/mol
Cat. No. B1204046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameglycodeoxycholic acid
SynonymsAcid, Glycodeoxycholic
Deoxycholate, Glycine
Deoxycholylglycine
Glycine Deoxycholate
Glycodeoxycholate
Glycodeoxycholic Acid
Molecular FormulaC26H43NO5
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)
InChIKeyWVULKSPCQVQLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycodeoxycholic Acid (GDCA) for Research and Industrial Procurement: Properties, Purity, and Analytical Specifications


Glycodeoxycholic acid (GDCA, CAS 360-65-6), also known as glycodesoxycholic acid, is a secondary bile acid formed by the conjugation of deoxycholic acid with glycine [1]. It is a white to off-white crystalline solid with a molecular formula of C26H43NO5 and a molecular weight of 449.63 g/mol . As a bile acid, GDCA functions as a biological detergent and is commonly used in research as an endogenous metabolite and a reference standard for analytical method development . Commercially, GDCA is available with high purity (≥97-98% by TLC or HPLC) from multiple vendors, and is often provided as a monohydrate or sodium salt . Key physicochemical parameters include a critical micelle concentration (CMC) of 2.1 mM (for the sodium salt) , a logP (octanol/water partition coefficient at pH 7.4) of 0.80 [2], and a specific optical rotation of [α]20/D +46±2° .

Why Glycodeoxycholic Acid Cannot Be Substituted with Other Bile Acids in Critical Research Applications


While several bile acids share a common steroidal backbone, glycodeoxycholic acid (GDCA) exhibits a distinct combination of physicochemical and biological properties that render it non-interchangeable with its closest analogs. Variations in the number and position of hydroxyl groups, as well as the conjugation moiety (glycine vs. taurine), profoundly influence key parameters such as critical micelle concentration (CMC), hydrophobicity, and receptor activation profiles [1][2]. For instance, the presence of a glycine conjugate and a 12α-hydroxyl group in GDCA results in a unique balance of detergent properties and receptor interactions compared to tri-hydroxy bile acids (e.g., glycocholic acid) or taurine-conjugated forms (e.g., taurodeoxycholic acid) [3]. These differences directly impact experimental outcomes in areas ranging from membrane solubilization to cellular signaling and metabolism, making generic substitution a significant risk to data reproducibility and interpretation [4].

Quantitative Differentiation of Glycodeoxycholic Acid from Bile Acid Analogs: A Technical Evidence Guide for Scientific Selection


Comparative TGR5 Agonist Potency of GDCA vs. Glycine- and Taurine-Conjugated Analogs

In a direct head-to-head comparison using a luciferase reporter assay in CHO cells expressing human TGR5, glycodeoxycholic acid (GDCA) demonstrated an EC50 of 1180 nM for TGR5 activation [1]. This potency is approximately 3.3-fold higher than that of its close structural analog, glycochenodeoxycholic acid (GCDCA), which had an EC50 of 3880 nM in the same assay system [2]. Furthermore, GDCA's TGR5 potency is substantially greater than that of the taurine-conjugated form, taurodeoxycholic acid (TDCA), which showed an EC50 of >10 μM, representing at least an 8.5-fold difference in activity [3].

Bile Acid Signaling GPCR Pharmacology Metabolic Disease Research

Micellization and Physicochemical Profile: GDCA vs. DCA and Other Bile Salts

Glycodeoxycholic acid (as the sodium salt) has a critical micelle concentration (CMC) of 2.1 mM and a micellar weight of 900 Da . This CMC is substantially lower than that of its unconjugated counterpart, deoxycholic acid (DCA), which has a CMC of approximately 3 mM (in 0.15 M Na+) [1]. The CMC is also significantly lower than that of the tri-hydroxy bile acid, glycocholic acid (GCA), which has a CMC of 10 mM [2]. This difference in aggregation behavior is further reflected in the partition coefficient, where GDCA has a logP (pH 7.4) of 0.80, compared to a more hydrophobic logP of 2.65 for DCA and a more hydrophilic -0.40 for GCA [1].

Membrane Biophysics Drug Delivery Solubilization

Cholesterol Solubilization Capacity: Rank Order Analysis of Bile Salts

In a classic comparative study, the capacity of various bile salts to solubilize cholesterol was quantified. Sodium glycodeoxycholate exhibited the highest cholesterol-dissolving capacity among six tested bile salts. The molar ratio of bile salt required to dissolve 1 millimole of cholesterol in the absence of lecithin was 19 for glycodeoxycholate [1]. This was significantly superior to its closest analogs: taurodeoxycholate required a ratio of 30, glycochenodeoxycholate required 34, taurochenodeoxycholate required 47, and glycocholate required 52 [2]. The rank order of decreasing capacity was: Glycodeoxycholate > Taurodeoxycholate > Glycochenodeoxycholate > Taurochenodeoxycholate > Glycocholate > Taurocholate [3].

Lipid Metabolism Gallstone Research Bile Physiology

Differential Cytotoxicity and Anti-Proliferative Effects: GDCA vs. DCA and TDCA

In primary cultures of rat hepatocytes, conjugation was shown to markedly reduce the effects of bile acids on cell viability. While deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) exhibit significant cytotoxicity, their glycine and taurine conjugates are less toxic [1]. However, a key functional difference was observed: despite the lower cytotoxicity of glycodeoxycholic acid (GDCA) and taurodeoxycholic acid (TDCA) compared to DCA, their ability to inhibit DNA synthesis (measured by radiolabeled thymidine incorporation) was only slightly lower. Specifically, GDCA and TDCA were able to significantly decrease DNA synthesis by 50% at concentrations where cell viability was unaffected [2]. This demonstrates a clear dissociation between cytotoxic and anti-proliferative effects for conjugated bile acids like GDCA.

Hepatotoxicity Cell Viability Apoptosis

Antimicrobial Activity Profile: Conjugated Dihydroxy Bile Acids vs. Trihydroxy Analogs

A 2021 study in the Journal of Dairy Science evaluated the antimicrobial activity of six conjugated bile acids against four strains of lactobacilli. Glycodeoxycholic acid (GDCA) and glycochenodeoxycholic acid (GCDCA), both dihydroxy bile acids, showed significantly higher antimicrobial activity compared to the trihydroxy bile acids glycocholic acid (GCA) and taurocholic acid (TCA) [1]. The difference was statistically significant and consistent across all strains tested. The study further demonstrated that the antimicrobial activity of GCDCA was concentration-dependent with a strong negative linear correlation (R² > 0.98) with bile acid concentration, providing a model for the behavior of this structural class [2].

Microbiome Research Antimicrobials Probiotic Selection

Differential Regulation of Bile Acid Synthesis Enzymes: GDCA vs. GCA

A study in rabbits compared the effects of individual bile acids on the key enzymes of bile acid synthesis. Infusion of glycodeoxycholic acid (GDCA) specifically depressed cholesterol 7α-hydroxylase (CYP7A1) activity by 59% from its maximally derepressed state, without significantly affecting HMG-CoA reductase activity [1]. In contrast, glycocholic acid (GCA) inhibited both HMG-CoA reductase (by 48%) and cholesterol 7α-hydroxylase (by 51%) [2]. This indicates that GDCA regulates bile acid synthesis through a more targeted mechanism, primarily affecting the rate-limiting enzyme for bile acid production, while GCA exerts a broader feedback inhibition that also impacts the availability of the cholesterol substrate [3].

Cholesterol Metabolism Enzymology Hepatic Physiology

Recommended Research and Industrial Application Scenarios for Glycodeoxycholic Acid Based on Quantitative Differentiation


Investigating TGR5-Mediated Signaling in Metabolic and Inflammatory Diseases

Given its superior potency as a TGR5 agonist (EC50 = 1180 nM) compared to other common conjugated bile acids like GCDCA (EC50 = 3880 nM) and TDCA (EC50 >10 µM), GDCA is the preferred endogenous ligand for studies requiring robust activation of the TGR5 receptor [1][2]. Its use is critical for accurately modeling physiological bile acid signaling in cell-based assays and for evaluating the downstream effects on GLP-1 secretion, energy expenditure, and inflammatory responses in metabolic disease research [3].

Developing and Validating In Vitro Models of Cholesterol Solubilization and Gallstone Pathogenesis

With the highest cholesterol-solubilizing capacity among common conjugated bile salts (requiring only a 19:1 molar ratio vs. 30:1 for TDCA and 52:1 for GCA), GDCA is the superior choice for constructing physiologically relevant model bile systems [4]. Its use ensures maximal solubilization of cholesterol and other lipids, providing a more accurate in vitro representation of human bile for studies on gallstone formation, lipid digestion, and the development of oral lipid-based drug formulations [5].

Conducting Microbiome and Probiotic Research with Physiologically Relevant Bile Acid Stress

For studies examining the impact of bile acids on gut microbiota composition or for screening probiotic strains for bile tolerance, GDCA should be included as a representative of the highly antimicrobial dihydroxy bile acids [6]. Relying solely on less active trihydroxy bile acids like GCA would significantly underestimate the antimicrobial challenge faced by bacteria in the intestinal tract. Using GDCA provides a more stringent and physiologically relevant test condition, as its activity profile is shared with other potent dihydroxy conjugates like GCDCA [7].

Mechanistic Studies on Selective Feedback Regulation of Hepatic CYP7A1

When the research objective is to specifically probe the feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1) without concurrently affecting HMG-CoA reductase activity, GDCA is the necessary tool compound [8]. Unlike GCA, which inhibits both enzymes, GDCA's targeted effect on CYP7A1 (59% inhibition) allows for the isolated study of the classical bile acid feedback pathway, providing mechanistic clarity in studies of cholesterol homeostasis and bile acid synthesis [9].

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